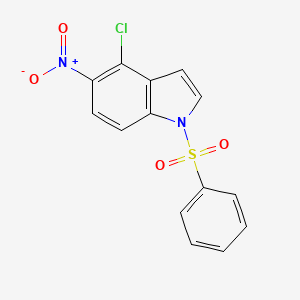

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole

CAS No.:

Cat. No.: VC13633495

Molecular Formula: C14H9ClN2O4S

Molecular Weight: 336.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9ClN2O4S |

|---|---|

| Molecular Weight | 336.8 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-4-chloro-5-nitroindole |

| Standard InChI | InChI=1S/C14H9ClN2O4S/c15-14-11-8-9-16(12(11)6-7-13(14)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-9H |

| Standard InChI Key | VYZIVNKAVXUUHO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole nucleus in 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is substituted at three distinct positions:

-

N-1: A phenylsulfonyl (-SO₂C₆H₅) group, which acts as a strong electron-withdrawing moiety.

-

C-4: A chlorine atom, contributing to electronic deactivation of the aromatic system.

-

C-5: A nitro (-NO₂) group, further enhancing the electron-deficient nature of the indole ring.

The SMILES notation, O=S(N1C=CC2=C1C=CC([N+]([O-])=O)=C2Cl)(C3=CC=CC=C3)=O, precisely captures the connectivity of these substituents . X-ray crystallographic studies of analogous compounds, such as (E)-1-[2-(4-Chloro-2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl] derivatives, reveal dihedral angles of ~80° between the indole core and appended aromatic rings, suggesting significant steric and electronic modulation .

Physicochemical Profile

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 336.75 g/mol | |

| Density | 1.63 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 539.9 ± 60.0°C (Predicted) | |

| pKa | -0.67 ± 0.30 (Predicted) | |

| Storage Conditions | Under inert gas, 2–8°C |

The strongly acidic pKa arises from the cumulative electron-withdrawing effects of the substituents, which stabilize deprotonated intermediates . The compound’s low solubility in aqueous media necessitates the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for synthetic applications .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details of the synthesis are proprietary, retrosynthetic analysis suggests a multi-step route:

-

Indole Sulfonylation: Reaction of 4-chloro-5-nitroindole with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the N-1 sulfonyl group .

-

Nitration/Chlorination: Sequential electrophilic substitution reactions to introduce nitro and chloro groups at C-5 and C-4, respectively. The nitro group is typically introduced via mixed acid (HNO₃/H₂SO₄) nitration, while chlorination may employ Cl₂ or SO₂Cl₂ under controlled conditions .

Industrial Production

Commercial suppliers (e.g., CymitQuimica, BLD Pharm) offer the compound in research quantities (1 mg–1 g) with purity ≥98% . Batch production likely employs continuous flow reactors to optimize yield and minimize byproducts. Key challenges include:

-

Regioselectivity: Ensuring precise substitution at C-4 and C-5.

-

Stability: Degradation risks due to the nitro group’s thermal sensitivity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient indole core facilitates nucleophilic attack, particularly at C-3. Studies on 1,2-bis(phenylsulfonyl)-1H-indole demonstrate that organocuprates (e.g., Gilman reagents) undergo conjugate addition at C-3, displacing the sulfonyl group via an SN2' mechanism . For 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole, analogous reactivity is anticipated, enabling the synthesis of 3-substituted indoles (Figure 1) .

Figure 1: Proposed mechanism for nucleophilic substitution at C-3 .

Electrophilic Reactions

Despite its electron-deficient nature, the indole’s C-2 and C-6 positions retain residual nucleophilicity. Halogenation (e.g., bromination) at these sites has been reported for related compounds, though yields are moderate (40–60%) due to competing side reactions .

| Parameter | Specification | Source |

|---|---|---|

| GHS Pictogram | Irritant | |

| Signal Word | Warning | |

| Precautionary Statements | P261, P305+P351+P338 |

Comparative Analysis with Related Compounds

The phenylsulfonyl group uniquely enables C-3 functionalization, distinguishing it from simpler nitroindoles .

Recent Advances and Future Directions

Structural Optimization

-

Crystal Engineering: Modulating dihedral angles between the indole core and sulfonyl group to enhance binding affinity .

-

Prodrug Derivatives: Masking the nitro group as a nitroreductase-sensitive prodrug for targeted cancer therapy .

Sustainable Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume